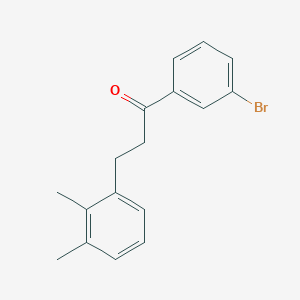

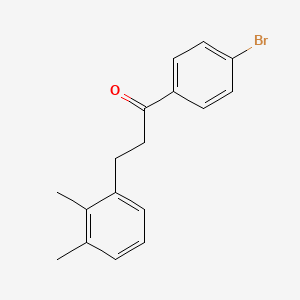

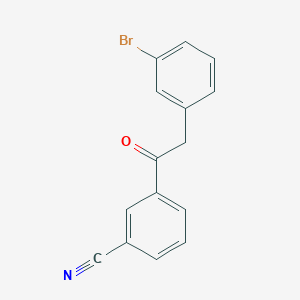

2-(3-Bromophenyl)-3'-cyanoacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-Bromophenyl)-3’-cyanoacetophenone” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s involved in a variety of organic reactions .

Synthesis Analysis

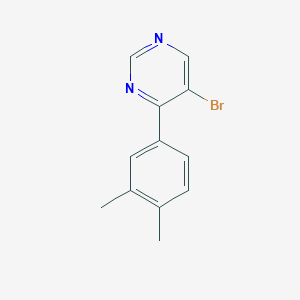

The compound has been synthesized by condensation of o-phenylenediamine with 3-(3-bromophenyl)-1-(4-bromophenyl)-prop-2-en-1-one (chalcone) in ethanol as a solvent . The structure of the synthesized compound was characterized using spectroscopic techniques .Molecular Structure Analysis

The optimized molecular geometry, vibrational spectra, and geometrical parameters such as bond lengths, bond angles, Mulliken atomic charges, dipole moment of the synthesized compound are computed by Density Functional Theory (DFT) with employing B3LYP method at 6-311++G (d,p) basis set .Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine .Applications De Recherche Scientifique

Application in Organic Synthesis

Field

Application

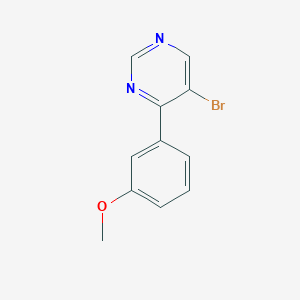

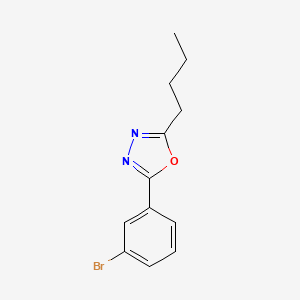

The compound is used in the synthesis of 2-(3-Bromophenyl)imidazo[2,1-b]oxazole .

Method

The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent afforded 2-(3-bromophenyl)imidazo[2,1-b]oxazole .

Results

The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

Application in Medicinal Chemistry

Field

Application

The compound is used in the synthesis of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .

Method

The synthesis, structure determination, and DFT studies of this new biomolecule were carried out .

Results

The synthesized compound was screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, showing a moderate activity with an inhibition percentage of 46% .

Application in Material Science

Field

Application

The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

Method

The specific method of application or experimental procedure was not provided .

Results

The specific results or outcomes obtained were not provided .

Application in Radiosynthesis

Field

Radioanalytical and Nuclear Chemistry

Application

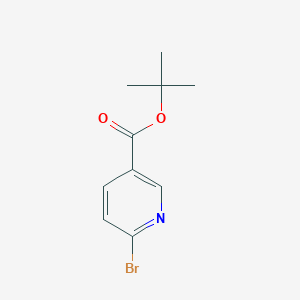

The compound is used in the fully automated radiosynthesis of 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035], a potential PET imaging agent .

Method

The synthesis was achieved by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− . The purification was done using a simple column purification technique .

Results

The 2-18F-PD153035 was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Application in Marine Biology

Field

Application

The compound, specifically the 2-Bromophenol isomer, functions as a metabolite in marine organisms .

Results

Application in Material Synthesis

Application

The compound is used in the synthesis of 2-(3-Bromo-phenyl)-oxazole .

Safety And Hazards

Propriétés

IUPAC Name |

3-[2-(3-bromophenyl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-6-2-3-11(8-14)9-15(18)13-5-1-4-12(7-13)10-17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKNEVRHLMMHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642309 |

Source

|

| Record name | 3-[(3-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-3'-cyanoacetophenone | |

CAS RN |

898784-12-8 |

Source

|

| Record name | 3-[2-(3-Bromophenyl)acetyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(3-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.